t-Boc-Aminooxy-PEG4-azide
Overview
Description
T-Boc-Aminooxy-PEG4-azide is a crosslinker containing a t-Boc-aminooxy group and an azide group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . Aminooxy PEG Linkers may be useful in bioconjugation experiments .
Synthesis Analysis
T-Boc-Aminooxy-PEG4-Azide is a PEG derivative containing an azide group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular formula of t-Boc-Aminooxy-PEG4-azide is C15H30N4O7 . It has a molecular weight of 378.4 g/mol . The functional group is Boc-protected aminooxy/Azide .Chemical Reactions Analysis
The azide group in t-Boc-Aminooxy-PEG4-azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis
T-Boc-Aminooxy-PEG4-azide is a solid powder . It is soluble in DMSO . .Scientific Research Applications
Synthesis and Modification of Insulin Derivatives
The reagent tert-butyloxycarbonyl (Boc)-azide has been employed in the synthesis of insulin derivatives. These derivatives have been synthesized and characterized through various methods, demonstrating high biological activity, similar to native insulin (Lévy, 1973).
Chemoselective Conjugation to Proteins
Boc-protected aminooxy initiators have been used in atom transfer radical polymerization (ATRP) for the synthesis of polymers, demonstrating effective chemoselective oxime formation. These polymers have been successfully conjugated to proteins, forming well-defined bioconjugates (Heredia, Tolstyka, & Maynard, 2007).
Development of Drug Carriers
PEGylated lipopeptide surfactants carrying drug-interactive motifs, including Boc derivatives, have been developed for enhancing the solubilization of drug candidates. These surfactants have been used to successfully form micelles and emulsion nanoparticles, demonstrating potential for tailored drug delivery (Gao et al., 2013).
Protein PEGylation for Half-Life Extension
PEGylation of proteins using monodisperse Boc-PEG-NH2 has been studied, allowing the identification of PEGylation sites. This process is significant in extending the serum half-life of therapeutic proteins and improving their pharmacological properties (Mero, Spolaore, Veronese, & Fontana, 2009).
Drug Delivery System in Cancer Treatment
In cancer research, PEG-nitroimidazole grafts, including Boc-amino derivatives, have been developed for targeted drug delivery in hypoxic tumor environments. This novel system shows promise for improved efficacy in treating hepatocellular carcinoma (Meng et al., 2022).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4O7/c1-15(2,3)26-14(20)18-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-17-19-16/h4-13H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZQRNYLIDPPFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134539 | |
Record name | 3,6,9,12,15-Pentaoxa-2-azaheptadecanoic acid, 17-azido-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401134539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-Aminooxy-PEG4-azide | |
CAS RN |
2100306-64-5 | |
Record name | 3,6,9,12,15-Pentaoxa-2-azaheptadecanoic acid, 17-azido-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15-Pentaoxa-2-azaheptadecanoic acid, 17-azido-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401134539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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